

L-Theanine's Transit Across the Blood-Brain Barrier: A Technical Whitepaper

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Compound of Interest		
Compound Name:	2-Amino-5-(ethylamino)-5- oxopentanoic acid	
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This document provides a comprehensive technical overview of L-theanine's capacity to cross the blood-brain barrier (BBB), a critical determinant of its psychoactive properties. Synthesizing data from in vivo, in situ, and in vitro studies, this paper details the transport mechanisms, pharmacokinetics, and subsequent neurological impact of this unique amino acid. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Executive Summary

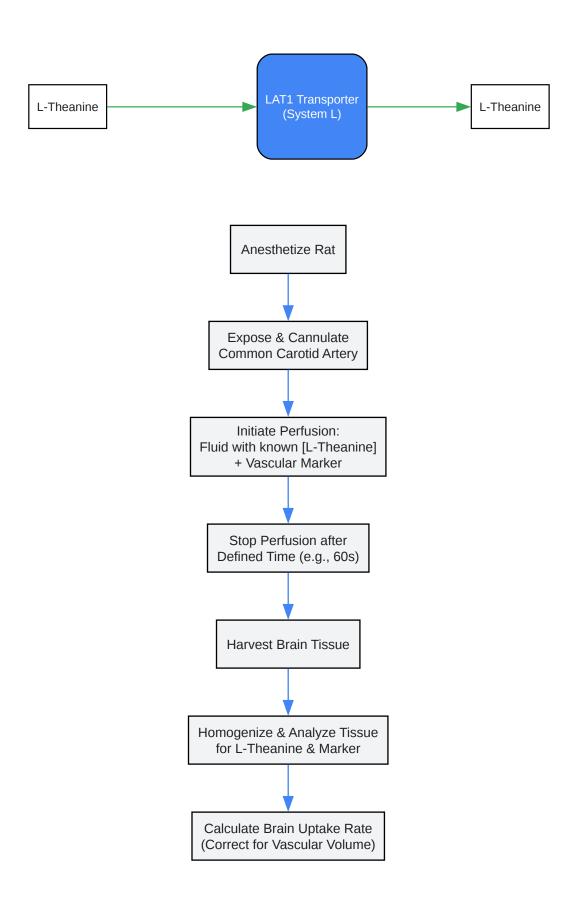
L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), is renowned for its calming and focus-enhancing effects. These neurological activities are contingent upon its ability to efficiently traverse the highly selective blood-brain barrier. Evidence strongly indicates that L-theanine crosses the BBB not through passive diffusion, but via active transport, primarily utilizing the large neutral amino acid (LNAA) transporter, also known as the L-type amino acid transporter (LAT1) or system L.[1][2] Its structural similarity to glutamate, an endogenous ligand for this transporter, facilitates this uptake into the central nervous system.[3][4] Once in the brain, L-theanine exerts its effects by modulating multiple neurotransmitter systems and signaling pathways, contributing to its neuroprotective and cognitive-enhancing properties.[5][6][7]



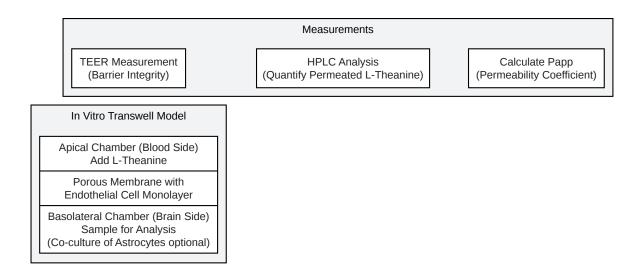
Mechanism of Blood-Brain Barrier Transport

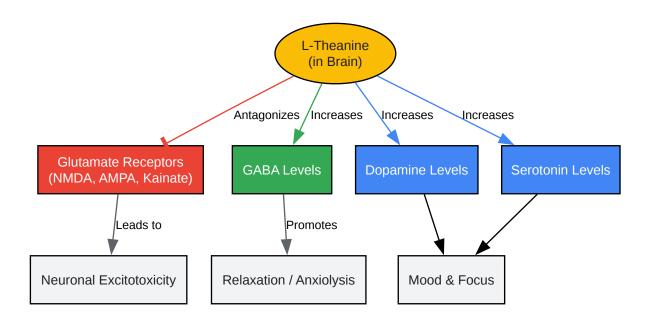
The transport of L-theanine from the bloodstream into the brain is a carrier-mediated process. Studies using various mammalian cell lines have demonstrated that L-theanine uptake is significantly inhibited by L-leucine and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a specific inhibitor of the system L transporter.[1] This transport occurs largely independently of sodium ions, a key characteristic of the LAT1 transporter.[1][8] The LAT1 system is responsible for the transport of large neutral amino acids, such as phenylalanine, tryptophan, and leucine, which are essential for protein synthesis and neurotransmitter production in the brain. L-theanine's affinity for this transporter allows it to compete with these other amino acids for entry.[1][2]











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